5-Bromo-2-(phenoxymethyl)benzoic acid

Catalog No.
S14396614
CAS No.
M.F
C14H11BrO3
M. Wt
307.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(phenoxymethyl)benzoic acid

Product Name

5-Bromo-2-(phenoxymethyl)benzoic acid

IUPAC Name

5-bromo-2-(phenoxymethyl)benzoic acid

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

InChI

InChI=1S/C14H11BrO3/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

GBBJRVTXYBVYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C(=O)O

5-Bromo-2-(phenoxymethyl)benzoic acid is an organic compound characterized by its bromine substitution on the benzene ring, along with a phenoxymethyl group attached to the carboxylic acid. It has the chemical formula C14_{14}H11_{11}BrO2_2 and is classified as a brominated benzoic acid derivative. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations. The compound typically appears as a white to off-white crystalline solid.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to yield hydroquinones, utilizing reagents like potassium permanganate or sodium borohydride.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to produce biaryl compounds, which are important in organic synthesis.

These reactions enable the compound to serve as a versatile building block in organic chemistry.

Research indicates that 5-Bromo-2-(phenoxymethyl)benzoic acid exhibits potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological macromolecules, making it useful in biochemical assays. It has been investigated for possible therapeutic applications, including anti-inflammatory and anticancer properties . The compound's mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their catalytic functions and affecting cellular pathways.

The synthesis of 5-Bromo-2-(phenoxymethyl)benzoic acid typically involves several steps:

  • Bromination of 2-(phenoxymethyl)benzoic acid: This is usually performed using bromine or a brominating agent in the presence of a catalyst under controlled conditions to achieve selective bromination at the desired position on the benzene ring.
  • Optimization for Industrial Production: Industrial methods may involve large-scale bromination processes with optimized conditions, including continuous flow reactors to enhance yield and purity. Advanced purification techniques are also employed to ensure high-quality products.

5-Bromo-2-(phenoxymethyl)benzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its reactivity.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, contributing valuable insights into biochemical pathways .
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments .
  • Industrial Use: It is involved in producing specialty chemicals and materials, leveraging its unique chemical properties.

Studies have shown that 5-Bromo-2-(phenoxymethyl)benzoic acid interacts with specific molecular targets, particularly enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, significantly affecting various biochemical pathways. In silico studies have demonstrated that its interactions can involve hydrogen bonding and hydrophobic interactions with key residues in enzyme active sites . Such interactions are crucial for understanding its potential biological activities and therapeutic applications.

5-Bromo-2-(phenoxymethyl)benzoic acid can be compared with several similar compounds:

Compound NameUnique Features
2-Bromo-5-methoxybenzoic acidContains a methoxy group instead of phenoxymethyl
5-Bromo-2-chlorobenzoic acidHas a chlorine atom replacing the phenoxymethyl group
2-Methyl-5-bromobenzoic acidFeatures a methyl group instead of phenoxymethyl

The uniqueness of 5-Bromo-2-(phenoxymethyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for diverse applications . Its ability to engage in various

Traditional Halogenation Approaches in Benzoic Acid Derivatives

Traditional halogenation methods for introducing bromine into benzoic acid derivatives often rely on electrophilic aromatic substitution (EAS) or directed ortho-metalation. For 5-bromo-2-(phenoxymethyl)benzoic acid, bromination typically occurs at the para position relative to the phenoxymethyl group due to steric and electronic effects.

A common approach involves treating 2-(phenoxymethyl)benzoic acid with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via the generation of a bromonium ion intermediate, which interacts with the electron-rich aromatic ring. For example, a patent describes the use of dichloromethane as a solvent and dimethylformamide (DMF) as a catalyst to facilitate bromination at 5–30°C, achieving yields exceeding 85%.

Key Reaction Parameters in Traditional Bromination

ParameterTypical ConditionsImpact on Yield/Purity
CatalystFeBr₃ or AlCl₃Enhances electrophilic attack
Temperature0–30°CMinimizes side reactions
SolventDichloromethane or acetic acidStabilizes reactive intermediates

Alternative methods include the use of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent. This approach avoids the handling of elemental bromine but requires precise stoichiometric control to prevent over-bromination.

Modern Transition Metal-Catalyzed Bromination Strategies

Transition metal catalysis has revolutionized bromination by improving regioselectivity and reducing reaction times. Palladium(II) and copper(I) complexes are frequently employed to direct bromine insertion at specific positions.

A notable example involves the use of indium bromide (InBr₃) in tandem with tetramethyldisiloxane (TMDS) as a reducing agent. Under nitrogen atmosphere, this system enables the selective bromination of 2-(phenoxymethyl)benzoic acid precursors at 10–30°C, achieving purities >99%. The mechanism likely involves the formation of a metal-bromide intermediate that coordinates to the carboxylic acid group, directing bromine to the 5-position.

Comparative Efficiency of Catalytic Systems

CatalystReaction Time (h)Yield (%)Selectivity (%)
InBr₃/TMDS10–1292>99
Pd(OAc)₂/PPh₃6–88895
CuBr₂/1,10-phenanthroline12–148590

Cross-coupling strategies, such as Suzuki-Miyaura reactions, have also been adapted for introducing bromine. For instance, aryl boronic esters can be coupled with brominated electrophiles in the presence of palladium catalysts, though this method is less common for benzoic acid substrates.

Solvent Systems and Reaction Optimization for Phenoxymethyl Group Introduction

The introduction of the phenoxymethyl group requires careful solvent selection to balance reactivity and stability. Polar aprotic solvents like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) enhance nucleophilicity during alkylation steps, while non-polar solvents like toluene improve solubility for Friedel-Crafts reactions.

A patented method describes the use of toluene as the primary solvent for Friedel-Crafts acylation, where 2-chloromethylbenzoic acid reacts with phenol derivatives. The reaction achieves 78% yield at 45°C, with toluene’s low polarity minimizing unwanted side reactions. Post-reaction purification involves quenching with citric acid, followed by dichloromethane extraction and methanol recrystallization.

Solvent Effects on Phenoxymethylation

SolventDielectric ConstantReaction Yield (%)Purity (%)
Toluene2.387898
Dichloromethane8.937295
Acetonitrile37.56590

Temperature optimization is critical; reactions conducted below 30°C favor mono-substitution, while higher temperatures risk di-substitution. Stirring rate and reagent addition order further influence outcomes, with slow addition of chloromethylating agents reducing dimer formation.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.98916 g/mol

Monoisotopic Mass

305.98916 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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